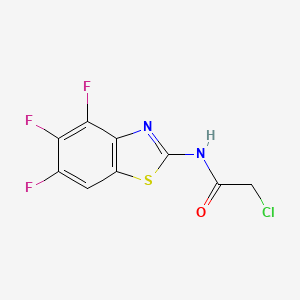

2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide

Description

2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide is a halogenated acetamide derivative featuring a benzothiazole scaffold substituted with three fluorine atoms at positions 4, 5, and 4. Benzothiazole derivatives are widely studied for their pharmacological properties, including anticancer, antibacterial, and antifungal activities . The trifluoro substitution pattern on the benzothiazole ring distinguishes this compound from simpler analogs, likely influencing its electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name |

2-chloro-N-(4,5,6-trifluoro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2OS/c10-2-5(16)14-9-15-8-4(17-9)1-3(11)6(12)7(8)13/h1H,2H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOINUVOJQPFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C2=C1SC(=N2)NC(=O)CCl)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210092 | |

| Record name | 2-Chloro-N-(4,5,6-trifluoro-2-benzothiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-48-8 | |

| Record name | 2-Chloro-N-(4,5,6-trifluoro-2-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4,5,6-trifluoro-2-benzothiazolyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its mechanisms of action, therapeutic applications, and associated case studies.

- Molecular Formula : C₉H₄ClF₃N₂OS

- Molecular Weight : 280.65 g/mol

- CAS Number : 379255-48-8

- Structure : The compound features a chloro substituent and a trifluoromethyl group on the benzothiazole moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide has been explored in various studies with a focus on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit bacterial growth. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability.

| Compound | Activity | Reference |

|---|---|---|

| 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide | Antimicrobial against Gram-positive bacteria | |

| Benzothiazole derivatives | Antimicrobial against various strains |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cell lines. The structure-activity relationship (SAR) suggests that the trifluoromethyl group contributes to increased cytotoxicity.

The mechanism by which 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide exerts its biological effects is primarily through interaction with cellular targets involved in cell proliferation and survival pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets.

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide exhibited significant growth inhibition in cancer cell lines. The study highlighted the importance of the benzothiazole core in mediating these effects through apoptosis induction and cell cycle arrest mechanisms . -

Antimicrobial Evaluation :

Another study evaluated the antimicrobial efficacy of several benzothiazole derivatives against common pathogens. The results indicated that variations in substituents greatly influenced activity levels, with compounds containing halogen groups showing enhanced potency against resistant strains .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research

- Antimicrobial Activity : Studies have indicated that compounds similar to 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide exhibit significant antimicrobial properties. Research into its derivatives has shown effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development .

- Anticancer Properties : Preliminary investigations have explored the cytotoxic effects of this compound on cancer cell lines. The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further anticancer drug development .

2. Agricultural Chemistry

- Pesticidal Applications : The compound has been studied for its potential use as a pesticide. Its structural characteristics allow for the inhibition of specific enzymes in pests, which could lead to effective pest control solutions while minimizing environmental impact .

3. Material Science

- Polymer Additives : The incorporation of 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide into polymer matrices has been investigated to improve thermal stability and mechanical properties of materials. Its fluorinated structure contributes to enhanced resistance to solvents and thermal degradation .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

N-(4-Chloro-1,3-Benzothiazol-2-yl)-2-(3-Methylphenyl)Acetamide (C₁₆H₁₃ClN₂OS)

- Substituents : Chlorine at position 4 of benzothiazole; 3-methylphenyl group on the acetamide.

- Properties : Exhibits a dihedral angle of 79.3° between benzothiazole and benzene planes, reducing π-π stacking efficiency. Shows hydrogen bonding via water molecules in its crystal structure .

N-(6-Trifluoromethyl-Benzothiazol-2-yl)-2-Arylacetamide Derivatives

- Substituents : Trifluoromethyl group at position 6 of benzothiazole; aryl groups (e.g., methoxyphenyl, trimethoxyphenyl) on the acetamide.

- Properties : Enhanced metabolic stability due to the electron-withdrawing CF₃ group. The trimethoxyphenyl variant shows improved solubility in polar solvents .

- Applications : Patent applications highlight their use in kinase inhibition and anti-inflammatory therapies .

2-Chloro-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (C₁₁H₈ClFN₂OS)

Comparison of Electronic and Physicochemical Properties

<sup>a</sup> Predicted using XLogP3 ; <sup>b</sup> Estimated based on fluorine content.

Key Observations :

- Fluorine Substitution : The target compound’s trifluoro substitution increases electronegativity and oxidative stability compared to chloro or methyl analogs. This may enhance binding to electron-rich biological targets .

- Lipophilicity : Higher LogP values (e.g., 3.1 for the target vs. 1.8 for simpler thiazole derivatives) suggest improved cell membrane penetration .

Q & A

Q. What are the common synthetic routes for 2-Chloro-N-(4,5,6-trifluoro-benzothiazol-2-yl)-acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A key intermediate, 2-amino-4,5,6-trifluorobenzothiazole, is reacted with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic KI is often added to enhance reactivity . Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography.

Q. How is the compound characterized for structural confirmation?

Characterization relies on NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm the acetamide linkage and fluorine substitution patterns. Mass spectrometry (MS) validates the molecular ion peak, while FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Elemental analysis ensures purity .

Q. What solvents and conditions optimize yield during synthesis?

Polar aprotic solvents like DMF or acetonitrile are preferred due to their ability to stabilize intermediates. Reactions are conducted at 60–80°C for 4–8 hours, with yields improving with catalytic KI (10 mol%) .

Q. What are the compound’s key physicochemical properties?

The trifluorobenzothiazole moiety confers high lipophilicity (LogP ~3.1), as calculated via XLogP3 . The molecular weight is 302.7 g/mol, with a polar surface area of 70.2 Ų, suggesting moderate bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL refines bond lengths and angles, particularly for the benzothiazole-acetamide linkage. Disordered fluorine atoms in the 4,5,6-trifluoro group may require constraints during refinement .

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from cell-line specificity or assay conditions. Cross-validation using orthogonal methods (e.g., apoptosis vs. proliferation assays) and standardized protocols (e.g., MTT vs. ATP-based assays) is critical .

Q. How can molecular docking elucidate structure-activity relationships (SAR)?

Docking studies (e.g., AutoDock Vina) into targets like EGFR or tubulin can identify key interactions: the chloroacetamide group may form hydrogen bonds with catalytic residues, while the trifluoro group enhances hydrophobic pocket binding. MD simulations (>100 ns) validate stability .

Q. What experimental designs mitigate by-product formation during scale-up?

By-products like N-alkylated derivatives form via competing nucleophilic pathways. Controlled addition of chloroacetyl chloride, low temperatures (0–5°C), and scavengers (e.g., triethylamine) suppress side reactions .

Q. How does the compound’s pharmacokinetic profile influence in vivo studies?

The trifluorobenzothiazole core may reduce metabolic clearance via cytochrome P450 inhibition. Plasma protein binding (>90%) and blood-brain barrier permeability should be assessed using HPLC-MS/MS and PAMPA assays .

Q. What analytical techniques resolve spectral overlaps in NMR?

For complex ¹H NMR splitting patterns (e.g., fluorine coupling), 2D techniques (COSY, HSQC) decouple overlapping signals. ¹⁹F NMR at 470 MHz enhances resolution of CF₃ and CF₂ groups .

Methodological Guidelines

- Synthesis Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations and reaction times .

- Bioactivity Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates .

- Computational Modeling : Employ Gaussian 16 for DFT calculations to predict electrostatic potentials and Fukui indices for reactivity hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.